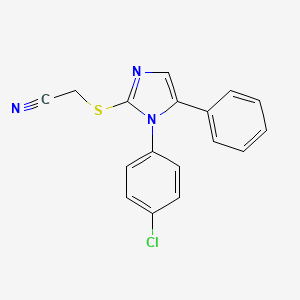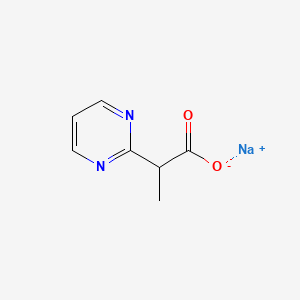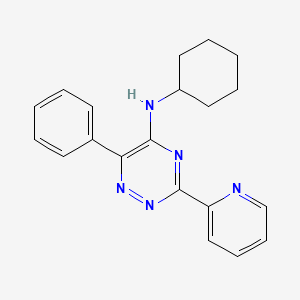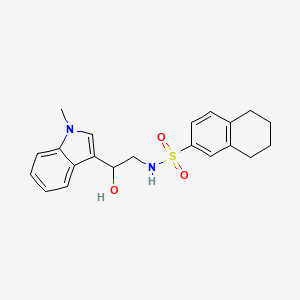
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound with the empirical formula C<sub>14</sub>H<sub>10</sub>ClN<sub>3</sub>S<sub>2</sub> .
- It belongs to the class of thioimidazoles and contains both an imidazole ring and a thioether group.
- The compound’s structure consists of a central imidazole ring, with a phenyl group and a chlorophenyl group attached at different positions.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, such as 4-chlorobenzyl cyanide or related compounds, with imidazole derivatives.
- Detailed synthetic routes and conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can be determined using spectroscopic techniques like IR , 1H-NMR , and mass spectroscopy .
- The arrangement of atoms, bond angles, and functional groups can be studied.
Chemical Reactions Analysis
- Investigate the reactivity of this compound in various chemical reactions, such as nucleophilic substitutions, cyclizations, or other transformations.
- Explore its behavior under different reaction conditions.
Physical And Chemical Properties Analysis
- Determine properties like melting point , boiling point , density , and solubility .
- Investigate its stability, solvation behavior, and other physical characteristics.
Aplicaciones Científicas De Investigación
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives have been extensively studied for their antitumor properties. Compounds with imidazole rings, similar to the one in the queried chemical structure, have been investigated for their potential in cancer treatment. Specifically, derivatives of imidazole have been evaluated for their ability to interact with various biological targets, showcasing their potential as antitumor agents. The review of imidazole derivatives and their antitumor activity indicates a wide range of biological activities attributed to these compounds, suggesting that the specific chemical mentioned could be of interest in this research area due to its imidazole component (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Impact of Chlorophenyl Compounds
The environmental impact of chlorophenyl compounds, which are structurally related to the queried chemical, has been a subject of study, particularly in the context of pollution and toxicology. These compounds are known for their persistence and potential toxic effects on aquatic and terrestrial ecosystems. Research on chlorophenols, a group to which the chlorophenyl component can be related, has focused on their role as precursors to more harmful compounds in environmental settings, highlighting the importance of understanding their behavior and effects (Peng et al., 2016).
Synthetic Applications and Chemical Transformations
The synthesis and transformation of related compounds, particularly those involving imidazole scaffolds and chlorophenyl groups, have been explored for creating a wide array of heterocyclic compounds with diverse applications. These chemical transformations are crucial for the development of new materials, pharmaceuticals, and advanced intermediates in organic synthesis. The literature review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives, outlines various methodologies and chemical properties, which could be relevant for exploring the applications of the specific compound (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Safety And Hazards
- (4-Chlorophenyl)acetonitrile is considered hazardous, with risks related to ingestion, skin irritation, and eye damage.
- Follow safety precautions when handling this compound.
Direcciones Futuras
- Explore further applications of this compound, such as potential drug development or other industrial uses.
- Investigate its behavior under different conditions and its potential for modification or derivatization.
Please note that specific details and references would require further research in relevant scientific literature. 🌟
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANZVWDHNQHODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)

![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)



![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)
![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)
![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)